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(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine Documentation Hub

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  • Product: (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
  • CAS: 518064-47-6

Core Science & Biosynthesis

Foundational

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine chemical properties

An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: Properties, Synthesis, and Applications Executive Summary (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine belongs to the imidazo[1,2-a]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: Properties, Synthesis, and Applications

Executive Summary

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine belongs to the imidazo[1,2-a]pyridine class, a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in numerous biologically active compounds and marketed drugs, highlighting its favorable drug-like properties.[4][5][6] Molecules incorporating this core structure exhibit a vast range of therapeutic activities, including anticancer, antitubercular, antiviral, and anti-inflammatory effects.[3][4][7][8] This guide provides a comprehensive technical overview of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, detailing its physicochemical properties, exploring robust synthetic pathways, analyzing its chemical reactivity from a mechanistic standpoint, and contextualizing its significance within drug discovery and materials science. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this molecular framework.

The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern pharmacology. Its rigid, bicyclic structure and unique electronic properties allow it to interact with a wide array of biological targets with high specificity.[9] This versatility has led to the development of several successful commercial drugs. Notable examples include Zolpidem and Alpidem, widely prescribed for insomnia and anxiety, respectively, and Olprinone, a cardiotonic agent for acute heart failure.[4][6][10][11]

The broad utility of this scaffold is a direct result of its synthetic tractability and the diverse biological activities its derivatives possess. Research has demonstrated potent effects against challenging diseases, including multidrug-resistant tuberculosis (MDR-TB) and various cancers.[3][8][12] The ongoing and exponential growth in research surrounding this moiety underscores its importance and vast, untapped potential in the development of next-generation therapeutics.[6]

Physicochemical Properties of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Specific experimental data for the free base of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is not extensively documented in publicly available literature. However, key properties can be compiled from supplier data for its dihydrochloride salt and computational predictions for analogous structures.

PropertyValueSource / Notes
Molecular Formula C₉H₁₁N₃ (Free Base) C₉H₁₃Cl₂N₃ (Dihydrochloride Salt)Calculated.[13]
Molecular Weight 161.21 g/mol (Free Base) 234.13 g/mol (Dihydrochloride Salt)Calculated.[13]
CAS Number 1187931-82-3Dihydrochloride Salt.[13]
Appearance Solid (Predicted)Based on related compounds like the 3-yl isomer.[14]
SMILES String CC1=CC=CN2C=C(CN)N=C12Represents the core structure of the free base.[13]
InChI Key PSDUDKHRMOLAJK-UHFFFAOYSA-N (for 3-yl isomer)A close structural analog.[14]
Storage Sealed in dry, 2-8°CRecommended for the dihydrochloride salt.[13]

Note: Data for the closely related, non-methylated imidazo[1,2-a]pyridin-2-ylmethanamine (C₈H₉N₃) includes a computed molecular weight of 147.18 g/mol .[15]

Strategic Synthesis and Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available, ranging from classic condensation reactions to modern, highly efficient catalytic processes.

Foundational Synthetic Approaches

The most traditional and fundamental route to the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. This method, often referred to as the Tschitschibabin reaction, provides a reliable and straightforward entry point to the bicyclic system. Various catalysts, including copper silicate, have been employed to improve yields and reaction conditions, making the process more efficient and environmentally friendly.[5]

Modern Catalytic and Multicomponent Reactions

In recent years, synthetic strategies have evolved to incorporate more sophisticated and efficient methodologies.

  • Copper-Catalyzed Reactions: One-pot procedures using copper catalysts and air as a benign oxidant have been developed to synthesize the core from aminopyridines and nitroolefins.[16] These methods align with green chemistry principles by avoiding harsh reagents.[16]

  • Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful MCR for producing 3-aminoimidazo[1,2-a]pyridine derivatives.[4][7] While not directly yielding the 2-aminomethyl target, this highlights the power of MCRs in rapidly building molecular complexity from simple starting materials.

  • Alternative Energy Sources: Microwave irradiation and ultrasound assistance have been successfully used to accelerate reaction times and improve yields, often under solvent-free conditions.[5][17]

G cluster_0 General Synthesis Workflow for Imidazo[1,2-a]pyridines A 2-Aminopyridine Derivative C Condensation & Cyclization A->C B α-Halocarbonyl or Equivalent B->C D Imidazo[1,2-a]pyridine Core C->D E Catalyst Systems (e.g., Cu(I), Pd(II), Iodine) E->C F Energy Sources (Thermal, Microwave, Ultrasound) F->C

Caption: General workflow for imidazo[1,2-a]pyridine synthesis.

Proposed Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

A robust and logical synthesis of the title compound involves a multi-step sequence starting from commercially available 3-methylpyridin-2-amine. The key is to introduce a functional group at the C2 position that can be readily converted to the desired aminomethyl group. A nitrile is an ideal precursor for this transformation.

Step-by-Step Protocol:

  • Step 1: Synthesis of 2-Bromo-1,1-diethoxyethane. This reagent serves as the α-halocarbonyl equivalent. It is prepared from bromoacetaldehyde and ethanol under acidic conditions. The acetal protection prevents unwanted side reactions.

  • Step 2: Cyclization to form 2-(diethoxymethyl)-8-methylimidazo[1,2-a]pyridine. 3-Methylpyridin-2-amine is reacted with 2-bromo-1,1-diethoxyethane in a suitable solvent like ethanol under reflux. This condensation and intramolecular cyclization forms the heterocyclic core.

  • Step 3: Deprotection to 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. The acetal protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to yield the intermediate aldehyde.

  • Step 4: Oximation. The aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

  • Step 5: Reduction to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. The final step is the reduction of the oxime to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂/Raney Nickel).

G A 3-Methylpyridin-2-amine + 2-Bromo-1,1-diethoxyethane B Cyclization (Reflux in EtOH) A->B C 2-(Diethoxymethyl)-8-methyl- imidazo[1,2-a]pyridine B->C D Acid Hydrolysis (HCl/H₂O) C->D E 8-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde D->E F Oximation (NH₂OH·HCl) E->F G Aldehyde Oxime Intermediate F->G H Reduction (e.g., LiAlH₄) G->H I (8-Methylimidazo[1,2-a]pyridin-2-yl)- methanamine H->I

Caption: Proposed synthetic pathway for the target molecule.

Chemical Reactivity and Mechanistic Insights

The reactivity of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is governed by the interplay between the electron-rich heterocyclic system and the nucleophilic primary amine.

Reactivity of the Heterocyclic Core

The imidazo[1,2-a]pyridine ring is susceptible to electrophilic attack. While functionalization can occur at multiple positions, the C3 position is generally the most electronically activated and sterically accessible site for electrophilic aromatic substitution.[18] Other positions, such as C5 and C7, can also undergo substitution, depending on the reaction conditions and the directing effects of existing substituents. The nitrogen atom in the pyridine ring (N1) can be quaternized with alkylating agents.

Reactions of the 2-Aminomethyl Substituent

The primary amine is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to its utility as a chemical building block.

  • Acylation: It readily reacts with acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form stable amide bonds. This is a fundamental reaction for incorporating the scaffold into larger molecules, such as peptidomimetics.[4]

  • Alkylation: The amine can be mono- or di-alkylated using alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (Schiff base), which can be subsequently reduced (e.g., with sodium borohydride) to yield secondary or tertiary amines. This provides a powerful method for diversification.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.

G cluster_0 Key Reactivity Map Core (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine Amide Amide Product Core->Amide Acylation (-NH₂) SecAmine Secondary Amine Product Core->SecAmine Reductive Amination (-NH₂) Sulfonamide Sulfonamide Product Core->Sulfonamide Sulfonylation (-NH₂) RingSub C3-Substituted Product Core->RingSub Electrophilic Substitution (C3-Position) Acyl Acyl Chloride (R-COCl) Acyl->Amide Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->SecAmine Sulfonyl Sulfonyl Chloride (R-SO₂Cl) Sulfonyl->Sulfonamide Electrophile Electrophile (E⁺) (e.g., NBS, I₂) Electrophile->RingSub

Caption: Key reactions of the aminomethyl group and heterocyclic core.

Applications in Research and Development

The primary application of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives lies in medicinal chemistry, driven by the proven success of the parent scaffold.

A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a validated starting point for developing inhibitors for a wide range of biological targets. Its derivatives have been investigated for numerous therapeutic indications.[1]

Therapeutic AreaBiological Target(s) / ActivityReferences
Oncology Kinase inhibition (e.g., PI3K, CDK, VEGFR, EGFR), Tubulin polymerization inhibition[6][8][19]
Infectious Disease Antitubercular, Antiviral (including anti-HIV), Antibacterial, Antifungal[3][4][5][7][12][20]
Neurology/CNS Anxiolytic, Hypnotic (GABA-A receptor modulation), Alzheimer's Disease (Cholinesterase inhibition)[4][6][11]
Inflammation Anti-inflammatory agents[5][7][21]
Case Study: Imidazo[1,2-a]pyridines as PI3K Inhibitors

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for oncology drug development.[19] A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3Kα inhibitors.[19] Structure-activity relationship (SAR) studies identified compounds with nanomolar potency and significant antiproliferative activity against cancer cell lines.[19] Flow cytometry analysis confirmed that the lead compound induced cell cycle arrest and apoptosis, validating the therapeutic strategy.[19] This work exemplifies the process of rational drug design, where the imidazo[1,2-a]pyridine core serves as a foundational scaffold for optimization against a specific, high-value biological target.

Potential in Materials Science

Beyond medicine, the imidazo[1,2-a]pyridine scaffold possesses intriguing photophysical properties.[22] Many derivatives are highly fluorescent, leading to applications in chemical sensing, bioimaging, and as components in organic light-emitting diodes (OLEDs).[7][10][22] The ability to tune the electronic properties through substitution allows for the rational design of materials with specific absorption and emission characteristics.

Conclusion

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is a valuable chemical entity that embodies the therapeutic potential of the imidazo[1,2-a]pyridine class. Its structure combines a privileged heterocyclic core with a versatile primary amine handle, enabling extensive chemical modification and diversification. While specific data on this particular derivative is sparse, a deep understanding of the scaffold's well-documented synthesis, reactivity, and biological activity provides a robust framework for its application. For researchers in drug discovery, this compound represents a high-potential starting point for developing novel kinase inhibitors, anti-infective agents, and CNS-active molecules. Its inherent properties also suggest utility in the growing field of advanced materials.

References

  • Sigma-Aldrich. 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.

  • ChemScene. {6-bromoimidazo[1,2-a]pyridin-2-yl}methanamine.

  • ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.

  • ChemScene. {8-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride.

  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update.

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

  • PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.

  • National Institutes of Health (NIH). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

  • PubChem. Imidazo[1,2-a]pyridin-2-ylmethanamine.

  • RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.

  • National Institutes of Health (NIH). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

  • ResearchGate. Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine.

  • YouTube. Numerical on Spectra IR,IHD and NMR (Part 1).

  • ResearchGate. Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations.

  • PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.

Sources

Exploratory

Foreword: Navigating Isomeric Specificity and CAS Identification

An in-depth technical guide on (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, a notable member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This document provides a comprehensive overview of its synth...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, a notable member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This document provides a comprehensive overview of its synthesis, characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The precise placement of substituents on this bicyclic system is critical, as it dictates the molecule's pharmacological profile.

The subject of this guide is (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine . It is crucial to distinguish this molecule from its structural isomer, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine , which is commercially available and has the CAS Number 933707-48-3 . To date, a specific CAS Number for the 2-yl methanamine isomer has not been assigned in major chemical databases. This guide, therefore, focuses on the plausible synthetic pathways and expected analytical characteristics of the title compound, drawing upon established chemical principles and published precedents for analogous structures.

The Imidazo[1,2-a]pyridine Core: A Gateway to Biological Activity

The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that serves as the foundational structure for numerous pharmaceuticals.[3] Its rigid, planar geometry and distribution of nitrogen atoms make it an ideal scaffold for interacting with various biological targets. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) all feature this core, highlighting its therapeutic versatility.[4][5]

Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including:

  • Anticancer[5]

  • Antiviral[4]

  • Antibacterial and Antifungal[5][6]

  • Anti-inflammatory[7]

  • Antituberculosis[8]

  • Central Nervous System (CNS) effects[2][7]

The synthesis of novel analogs, such as (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, is driven by the goal of discovering new chemical entities with improved potency, selectivity, and pharmacokinetic properties.[9]

Physicochemical and Structural Properties

While experimental data for the title compound is not publicly available, its key properties can be predicted based on its chemical structure.

PropertyPredicted Value / Information
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like methanol, DMSO, DCM
Core Structure Fused imidazole and pyridine rings
Key Functional Groups Primary amine (-CH₂NH₂), Methyl group (-CH₃)
Isomeric CAS (3-yl) 933707-48-3

Strategic Synthesis Pathway

The synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is not a single-step process. A logical and efficient pathway involves a multi-step sequence, beginning with the construction of the core heterocyclic system followed by the installation and modification of the required functional group at the C2 position.

The most prevalent and robust method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][5] To achieve the desired 8-methyl substitution, the required starting material is 3-methylpyridin-2-amine.

A plausible synthetic route is outlined below:

  • Step 1: Cyclization - Reaction of 3-methylpyridin-2-amine with an appropriate α-halocarbonyl (e.g., chloroacetaldehyde) to form the 8-methylimidazo[1,2-a]pyridine core.

  • Step 2: C2-Functionalization - Introduction of a nitrile group (-CN) at the C2 position. This can be achieved via various methods, often involving electrophilic cyanation.

  • Step 3: Reduction - Reduction of the nitrile group to the primary amine (-CH₂NH₂) using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis Workflow Diagram

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C2-Functionalization cluster_2 Step 3: Reduction A 3-Methylpyridin-2-amine C 8-Methylimidazo[1,2-a]pyridine A->C Condensation B Chloroacetaldehyde B->C E 8-Methylimidazo[1,2-a]pyridine-2-carbonitrile C->E Electrophilic Cyanation D Cyanating Agent (e.g., TMSCN) D->E G (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine E->G Nitrile Reduction F Reducing Agent (e.g., LiAlH4) F->G

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established methodologies for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

  • To a round-bottom flask, add 3-methylpyridin-2-amine (1.0 eq) and ethanol.

  • Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 8-methylimidazo[1,2-a]pyridine.

Step 2: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbonitrile

  • Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent like acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by a suitable activator such as N-chlorosuccinimide (NCS) or benzoyl peroxide portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify via column chromatography to obtain the 2-carbonitrile derivative.

Step 3: Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

  • Under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Dissolve 8-methylimidazo[1,2-a]pyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to stir at room temperature or gentle heat (e.g., 40°C) until the reaction is complete (monitored by TLC).

  • Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. Further purification may be performed if necessary.

Analytical Characterization

The structural confirmation of the synthesized compound relies on a suite of standard analytical techniques.[10] The expected data provides a benchmark for researchers to validate their synthetic outcome.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine and imidazole rings with characteristic chemical shifts and coupling constants. - A singlet for the methyl group (-CH₃) protons. - A singlet for the methylene (-CH₂) protons adjacent to the amine. - A broad singlet for the primary amine (-NH₂) protons.
¹³C NMR - Distinct signals for each of the 9 carbon atoms in the molecule, including the aromatic carbons of the fused ring system, the methyl carbon, and the methylene carbon.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (m/z ≈ 161.10 or 162.11).
IR Spectroscopy - N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). - C-H stretching for aromatic and aliphatic groups. - C=N and C=C stretching vibrations characteristic of the heterocyclic core.
Analytical Workflow Diagram

G cluster_char Characterization Suite Start Crude Synthetic Product Purify Purification (Column Chromatography / Recrystallization) Start->Purify Pure Purified Compound Purify->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR MP Melting Point Pure->MP Final Structure Confirmed NMR->Final Data Concordance MS->Final Data Concordance IR->Final Data Concordance MP->Final Data Concordance

Caption: Standard workflow for purification and characterization.

Potential Applications and Future Directions

The imidazo[1,2-a]pyridine scaffold is a fertile ground for drug discovery.[1][11] The introduction of a basic aminomethyl group at the C2 position, as in the title compound, offers a key site for hydrogen bonding and salt formation, which can be critical for receptor binding and improving pharmaceutical properties.

Given the known activities of related compounds, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives could be investigated for a variety of therapeutic areas, including:

  • Oncology: Many kinase inhibitors feature similar heterocyclic cores.[2]

  • Infectious Diseases: The scaffold has shown promise as an antitubercular and antibacterial agent.[8][12]

  • Neuroscience: Its structural similarity to CNS-active drugs suggests potential for treating neurological or psychiatric disorders.[13]

Future work should focus on the successful synthesis and isolation of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its biological activity profile. Structure-activity relationship (SAR) studies, exploring modifications at the amine and other positions on the ring, will be essential for optimizing lead compounds.[7][14]

References

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  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570.
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  • ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • ERIC. (2017). EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

A Modern Approach to the Synthesis of 8-Methyl Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Medicinal Chemists

Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic heterocycle is the core of drugs with diverse pharmacological activities, including hypnotic agents like zolpidem, anxiolytics such as alpidem, and gastroprotective compounds like zolimidine.[2][3][4] The biological activity of these molecules is often finely tuned by the substitution pattern on the imidazopyridine ring system. The presence of a methyl group at the 8-position, in particular, is a critical feature for the efficacy of several key drug candidates.

Given the therapeutic importance of this structural motif, the development of robust, efficient, and versatile synthetic routes to 8-methyl substituted imidazopyridines is of paramount interest to researchers in drug discovery and development.[1][5] Traditional methods, while foundational, can present challenges in terms of regioselectivity and substrate scope. This guide details a novel, multi-step synthetic strategy that leverages modern catalytic methods to provide reliable access to this important class of compounds, with a focus on explaining the causality behind experimental choices to empower scientists in their research endeavors.

PART 1: Strategic Blueprint: Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a strategic disconnection for the target 8-methyl substituted imidazopyridine. The most flexible and modern approach involves the late-stage introduction of the C8-methyl group via a palladium-catalyzed cross-coupling reaction. This strategy offers significant advantages in terms of convergent synthesis and the ability to generate analogues. The key disconnection points are:

  • C8-Methyl Bond: The target molecule is disconnected at the C8-methyl bond, leading back to an 8-halo-imidazo[1,2-a]pyridine intermediate and a suitable methylating agent. This disconnection points towards a powerful cross-coupling reaction, such as a Suzuki-Miyaura coupling.

  • Imidazo[1,2-a]pyridine Core: The 8-halo-imidazo[1,2-a]pyridine core is then disconnected via the classical Tschitschibabin reaction, leading back to a readily available 2-amino-3-halopyridine and an α-halocarbonyl compound.[6]

This retrosynthetic pathway is illustrated in the diagram below.

Retrosynthesis Target: 8-Methyl-Imidazo[1,2-a]pyridine Target: 8-Methyl-Imidazo[1,2-a]pyridine Intermediate: 8-Halo-Imidazo[1,2-a]pyridine Intermediate: 8-Halo-Imidazo[1,2-a]pyridine Target: 8-Methyl-Imidazo[1,2-a]pyridine->Intermediate: 8-Halo-Imidazo[1,2-a]pyridine Pd-Catalyzed Cross-Coupling Reagent: Methylating Agent Reagent: Methylating Agent Starting_Material_1: 2-Amino-3-halopyridine Starting_Material_1: 2-Amino-3-halopyridine Intermediate: 8-Halo-Imidazo[1,2-a]pyridine->Starting_Material_1: 2-Amino-3-halopyridine Tschitschibabin Cyclization Starting_Material_2: alpha-Haloketone Starting_Material_2: alpha-Haloketone

Caption: Retrosynthetic analysis for 8-methyl imidazo[1,2-a]pyridines.

PART 2: The Forward Synthesis: A Self-Validating Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine, a representative example of the target class of compounds.

Step 1: Synthesis of 8-bromo-2-phenylimidazo[1,2-a]pyridine

The synthesis commences with the construction of the core heterocyclic system via a modified Tschitschibabin condensation.

Step1_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine Product: 8-bromo-2-phenylimidazo[1,2-a]pyridine Product: 8-bromo-2-phenylimidazo[1,2-a]pyridine 2-Amino-3-bromopyridine->Product: 8-bromo-2-phenylimidazo[1,2-a]pyridine 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Product: 8-bromo-2-phenylimidazo[1,2-a]pyridine Solvent: Ethanol Solvent: Ethanol Solvent: Ethanol->Product: 8-bromo-2-phenylimidazo[1,2-a]pyridine Base: NaHCO3 Base: NaHCO3 Temp: Reflux Temp: Reflux

Caption: Workflow for the synthesis of the 8-bromo intermediate.

Experimental Protocol:

  • To a stirred solution of 2-amino-3-bromopyridine (1.0 eq.) in absolute ethanol (0.2 M), add sodium bicarbonate (2.5 eq.).

  • Add 2-bromoacetophenone (1.1 eq.) portion-wise at room temperature.

  • Heat the resulting mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 8-bromo-2-phenylimidazo[1,2-a]pyridine as a solid.

Expertise & Experience - Causality Behind Experimental Choices:

  • Choice of Base: Sodium bicarbonate (NaHCO₃) is a mild base, sufficient to neutralize the HBr generated during the cyclization. Its use prevents potential side reactions that could occur with stronger bases.

  • Solvent Selection: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows for a convenient reflux temperature to drive the reaction to completion.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting 2-amino-3-bromopyridine and the appearance of the more nonpolar product spot. The final product can be unequivocally characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This key step introduces the 8-methyl group using a robust and highly efficient palladium-catalyzed cross-coupling reaction.[7]

Step2_Workflow cluster_reactants Reactants cluster_catalyst_system Catalytic System 8-bromo-2-phenylimidazo[1,2-a]pyridine 8-bromo-2-phenylimidazo[1,2-a]pyridine Product: 8-methyl-2-phenylimidazo[1,2-a]pyridine Product: 8-methyl-2-phenylimidazo[1,2-a]pyridine 8-bromo-2-phenylimidazo[1,2-a]pyridine->Product: 8-methyl-2-phenylimidazo[1,2-a]pyridine Methylboronic acid Methylboronic acid Methylboronic acid->Product: 8-methyl-2-phenylimidazo[1,2-a]pyridine Catalyst: Pd(PPh3)4 Catalyst: Pd(PPh3)4 Catalyst: Pd(PPh3)4->Product: 8-methyl-2-phenylimidazo[1,2-a]pyridine Base: K2CO3 Base: K2CO3 Solvent: Toluene/H2O Solvent: Toluene/H2O

Caption: Workflow for the Suzuki-Miyaura methylation.

Experimental Protocol:

  • In a reaction vessel, combine 8-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq.), methylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

  • Add a 4:1 mixture of toluene and water (0.1 M).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) to the reaction mixture.

  • Heat the reaction to 90-100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by LC-MS. Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 8-methyl-2-phenylimidazo[1,2-a]pyridine.

Expertise & Experience - Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki-Miyaura couplings.[7] The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base and Solvent: The aqueous potassium carbonate is essential for the activation of the boronic acid in the transmetalation step. The biphasic toluene/water system is a standard choice that effectively dissolves both organic and inorganic components.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, thorough degassing and maintaining an inert atmosphere are critical for a successful reaction.

  • Self-Validation: The complete conversion can be verified by the disappearance of the starting material's mass peak and the appearance of the product's mass peak in the LC-MS analysis.

PART 3: Mechanistic Insights

A deep understanding of the reaction mechanisms is vital for troubleshooting and optimization.

Mechanism of the Tschitschibabin Reaction

The formation of the imidazo[1,2-a]pyridine ring is a two-step process.[6] It begins with an SN2 reaction where the exocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the 2-bromoacetophenone, displacing the bromide ion. This is followed by an intramolecular cyclization of the more nucleophilic endocyclic pyridine nitrogen onto the carbonyl carbon, and a subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[6]

The Suzuki-Miyaura Catalytic Cycle

The palladium-catalyzed methylation proceeds via a well-established catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(CH3)L2 Ar-Pd(II)(CH₃)L₂ Ar-Pd(II)(Br)L2->Ar-Pd(II)(CH3)L2 Transmetalation (CH₃B(OH)₂) Ar-Pd(II)(CH3)L2->Pd(0)L2 Reductive Elimination (Ar-CH₃)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 8-bromo-imidazo[1,2-a]pyridine, forming a Pd(II) complex.

  • Transmetalation: The methyl group is transferred from the boronic acid (activated by the base) to the palladium center.

  • Reductive Elimination: The final product, 8-methyl-2-phenylimidazo[1,2-a]pyridine, is formed by the reductive elimination of the Ar-CH₃ bond, regenerating the Pd(0) catalyst which re-enters the cycle.

PART 4: Data Presentation and Characterization

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical characterization.

CompoundMolecular FormulaMolecular WeightExpected 1H NMR (CDCl3, 400 MHz) δ (ppm)Expected MS (ESI) m/z
8-bromo-2-phenylimidazo[1,2-a]pyridineC₁₃H₉BrN₂273.13~8.20 (d, 1H), ~7.95 (m, 2H), ~7.60 (s, 1H), ~7.45 (m, 3H), ~6.85 (t, 1H)[M+H]⁺ 273.0, 275.0
8-methyl-2-phenylimidazo[1,2-a]pyridine C₁₄H₁₂N₂ 196.26 ~8.05 (d, 1H), ~7.90 (m, 2H), ~7.55 (s, 1H), ~7.40 (m, 3H), ~6.70 (t, 1H), ~2.60 (s, 3H) [M+H]⁺ 197.1

Conclusion

This technical guide has outlined a modern, reliable, and highly adaptable synthetic route for the preparation of 8-methyl substituted imidazo[1,2-a]pyridines. By employing a robust Tschitschibabin condensation followed by a state-of-the-art palladium-catalyzed Suzuki-Miyaura cross-coupling, this strategy provides a significant advantage for drug discovery campaigns. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers and drug development professionals with the practical knowledge to implement and adapt this methodology for the synthesis of novel and diverse libraries of imidazopyridine-based therapeutic candidates.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 02014. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Guchhait, S. K., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5515-5524. [Link]

  • Khan, I., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(1), 1. [Link]

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  • Sharma, V., et al. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 12(1), 1-25. [Link]

  • Tran, P. H., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Chemistry, 4(4), 1362-1393. [Link]

  • Wang, Z., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 1-8. [Link]

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Exploratory

Comprehensive NMR Characterization of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: A Guide for Structural Verification and Quality Control

An In-Depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a detailed framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (8-Methylimidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, a key heterocyclic amine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, rigorous and unambiguous structural verification of its derivatives is a critical step in drug discovery and development, ensuring compound identity, purity, and consistency. This document, intended for researchers, analytical scientists, and drug development professionals, outlines the foundational principles, experimental protocols, and in-depth spectral interpretation needed for complete structural elucidation. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we present a self-validating methodology that ensures the highest level of scientific integrity and supports regulatory compliance in a GMP environment.[3][4]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure containing a bridgehead nitrogen atom. This 10 π-electron aromatic system is a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[5] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this core scaffold, highlighting its therapeutic importance.[1]

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine combines this privileged core with a primary amine functionality, a common pharmacophore for enhancing solubility and forming interactions with biological targets. The precise placement of the methyl and methanamine substituents dramatically influences the molecule's electronic properties, conformation, and, ultimately, its pharmacological profile. Therefore, an unambiguous and robust analytical characterization is not merely a procedural step but a fundamental requirement for advancing a drug candidate. NMR spectroscopy stands as the most powerful and definitive technique for this purpose, providing precise atom-level structural information.[6][7]

Foundational Principles for NMR Analysis

The Unique Electronic Environment

The imidazo[1,2-a]pyridine system's two nitrogen atoms create a unique electronic landscape. The pyridine nitrogen (N-4) is electron-withdrawing, influencing the chemical shifts of the six-membered ring protons (H-5, H-6, H-7). The imidazole nitrogen (N-1) modulates the five-membered ring. This electronic push-pull effect, combined with the aromatic ring current, dictates the characteristic chemical shift ranges for the scaffold's protons and carbons.[5]

The Critical Role of Solvent Selection

The choice of deuterated solvent is arguably the most crucial experimental parameter for this molecule due to the presence of both a basic primary amine (-NH₂) and basic nitrogen atoms within the heterocyclic core.

  • Aprotic, Non-polar Solvents (e.g., CDCl₃): In chloroform-d, the -NH₂ protons typically appear as a broad singlet. Its chemical shift can be highly variable and concentration-dependent due to intermolecular hydrogen bonding. It provides a good representation of the molecule in a less interactive environment.

  • Aprotic, Polar Solvents (e.g., DMSO-d₆): In dimethyl sulfoxide-d₆, hydrogen bonding between the -NH₂ protons and the solvent's sulfoxide oxygen is significant. This interaction slows down proton exchange and typically results in a sharper -NH₂ signal at a more downfield position compared to CDCl₃. This solvent is often the superior choice for unambiguously observing labile protons.

  • Protic Solvents (e.g., D₂O, CD₃OD): These solvents are generally avoided for initial characterization. The acidic deuterons will rapidly exchange with the -NH₂ protons, causing the amine signal to disappear from the ¹H NMR spectrum. This can, however, be used as a confirmatory experiment to identify the amine protons.

For this guide, we will predict and discuss the spectra primarily in DMSO-d₆ to ensure clear observation of all proton signals.

Experimental Protocol: Data Acquisition and Processing

A robust and reproducible experimental setup is essential for generating high-quality, reliable NMR data. The following protocol is designed to meet the rigorous standards required in a pharmaceutical development setting.[8]

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the high-purity analyte. The use of a larger sample mass than typical for chromatography is a key consideration for NMR.[8]

  • Solubilization: Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D) in a clean, dry NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube until the sample is fully dissolved to ensure a homogeneous solution, which is critical for sharp spectral lines.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer:

Parameter¹H NMR¹³C NMR
Field Strength 400 MHz100.6 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30 (proton decoupled)
Spectral Width -2 to 12 ppm-10 to 180 ppm
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay (d1) 5 seconds2 seconds
Number of Scans 161024

Causality: A longer relaxation delay (d1) in ¹H NMR (5s) is crucial for accurate signal integration, ensuring the data can be used quantitatively (qNMR) if needed for purity assessment.[7] For ¹³C NMR, a standard 2s delay is sufficient for qualitative structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in Solvent (DMSO-d₆) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard H1 ¹H NMR Acquisition (zg30, 16 scans) standard->H1 Insert into Spectrometer C13 ¹³C{¹H} NMR Acquisition (zgpg30, 1024 scans) H1->C13 DEPT DEPT-135 (Optional) (CH/CH₃ vs CH₂) C13->DEPT TwoD 2D NMR (COSY, HSQC, HMBC) DEPT->TwoD FT Fourier Transform TwoD->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Final Spectrum Analysis Final Spectrum Analysis Integrate->Final Spectrum Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis (Predicted in DMSO-d₆)

The ¹H NMR spectrum provides the initial, high-sensitivity fingerprint of the molecule. The predicted chemical shifts (δ) and coupling constants (J) are based on established data for the imidazo[1,2-a]pyridine scaffold and substituent effects.[9][10]

G mol

Caption: Structure of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine with proton numbering.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale / Notes
H-5 ~8.20dJ ≈ 7.01HMost downfield aromatic proton due to proximity to the bridgehead nitrogen (N-4).
H-3 ~7.65s-1HSinglet, characteristic of the C3-H on the imidazole ring.
H-7 ~7.30dJ ≈ 7.01HCoupled to H-6. Peri-interaction with the 8-CH₃ group may cause a slight downfield shift.
H-6 ~6.85tJ ≈ 7.01HAppears as a triplet due to coupling with both H-5 and H-7.
2-CH₂ ~4.05s-2HMethylene group deshielded by the aromatic system and the adjacent amine.
8-CH₃ ~2.55s-3HTypical chemical shift for a methyl group on an aromatic ring.
-NH₂ ~2.10 (variable)br s-2HBroad singlet due to quadrupolar broadening and potential exchange. Shift is highly sensitive to concentration and residual water.

¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Assignments are predicted based on known substituent effects on the imidazo[1,2-a]pyridine ring.[11] A DEPT-135 experiment would be invaluable to confirm assignments, showing positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)Carbon Type (from DEPT)Rationale / Notes
C-2 ~152.0CQuaternary carbon bearing the methanamine group, significantly downfield.
C-8a ~142.5CBridgehead quaternary carbon.
C-5 ~125.0CHAromatic methine carbon.
C-8 ~124.5CQuaternary carbon bearing the methyl group.
C-7 ~123.0CHAromatic methine carbon.
C-6 ~112.5CHAromatic methine carbon.
C-3 ~109.0CHAromatic methine carbon in the electron-rich imidazole ring.
2-CH₂ ~45.5CH₂Aliphatic methylene carbon.
8-CH₃ ~16.5CH₃Aliphatic methyl carbon.

Unambiguous Assignment via 2D NMR Spectroscopy

While 1D NMR provides a strong basis for assignment, 2D NMR experiments are the gold standard for irrefutable structural confirmation.[6][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would definitively establish the connectivity within the pyridine ring. A clear cross-peak would be observed between H-5 and H-6, and between H-6 and H-7, confirming their adjacent relationship. All other signals (H-3, 2-CH₂, 8-CH₃, -NH₂) would appear only on the diagonal as they are isolated spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would provide unambiguous one-bond connections: H-3 to C-3, H-5 to C-5, H-6 to C-6, H-7 to C-7, the 2-CH₂ protons to the 2-CH₂ carbon, and the 8-CH₃ protons to the 8-CH₃ carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.

Caption: Diagram of key predicted ²J and ³J HMBC correlations for structural verification.

Key Expected HMBC Correlations:

  • From 8-CH₃ protons: Correlations to C-8 (²J) and C-7 (³J) would confirm the methyl group's position. A correlation to the bridgehead C-8a (³J) would also be expected.

  • From 2-CH₂ protons: Correlations to C-2 (²J) and C-3 (³J) would lock in the position of the methanamine side chain.

  • From H-3 proton: A strong correlation to C-2 (²J) and the bridgehead C-8a (²J) is definitive for the imidazole ring structure.

Conclusion

The comprehensive NMR analysis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, integrating ¹H, ¹³C, and advanced 2D techniques, provides an unequivocal method for its structural characterization. The predicted spectral data presented in this guide serve as a benchmark for analytical scientists. This multi-faceted NMR approach ensures the identity, purity, and structural integrity of this important pharmaceutical building block, forming a critical component of the data package required for regulatory filings and guaranteeing the quality of materials used in drug development.

References

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Foundational

An In-Depth Technical Guide to Identifying the Therapeutic Targets of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of a specific derivative, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. Synthesizing insights from established analogues and cutting-edge methodologies, this document outlines a logical, multi-pronged strategy—from initial hypothesis generation based on scaffold precedent to detailed protocols for computational, biochemical, and cell-based validation. Our approach is designed to be a self-validating system, ensuring that each experimental step builds upon the last to create a robust and defensible target identification cascade.

Part 1: The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Hypothesis-Driven Inquiry

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has given rise to a multitude of clinically significant drugs.[3] Its rigid structure and versatile substitution points allow for the precise tuning of pharmacological activity. Marketed drugs containing this scaffold include the hypnotic agent zolpidem (Ambien), the anxiolytic alpidem, and the gastroprotective zolimidine, highlighting its diverse therapeutic potential.[3][4]

Derivatives of this scaffold have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antituberculosis properties.[4][5] This broad bioactivity underscores the necessity of a systematic approach to deconvolute the specific molecular targets of a novel analogue like (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine.

Based on the established pharmacology of related compounds, we can formulate several primary hypotheses regarding the potential target classes for our compound of interest.

1.1. Hypothesis A: Central Nervous System (CNS) Targets - GABA-A Receptor Modulation

The most prominent members of the imidazo[1,2-a]pyridine class, such as zolpidem and alpidem, function as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7][8] These drugs bind to the benzodiazepine site at the interface of the α and γ subunits, enhancing the inhibitory effects of GABA.[9] Given this strong precedent, the GABA-A receptor family represents a primary hypothetical target. The specific substitutions on our compound will likely determine its subtype selectivity (e.g., α1, α2, α3) and functional effect (agonist, antagonist, or modulator).[10]

1.2. Hypothesis B: Oncology Targets - Protein Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a frequent feature in the design of protein kinase inhibitors.[11] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives have been developed to inhibit a range of kinases, including those in the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[12][13] For instance, specific analogues have shown inhibitory activity against IGF-1R, Mer, and Axl kinases.[14][15] The core structure often interacts with the hinge region of the kinase ATP-binding site, a common mechanism for kinase inhibitors.[14] Therefore, a comprehensive panel of cancer-relevant kinases is a logical second avenue of investigation.

1.3. Hypothesis C: Other Potential Target Classes

The versatility of the scaffold extends beyond CNS and oncology targets:

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used as antidepressants and for other neurological disorders.[16] The chemical architecture of our compound bears resemblance to scaffolds known to inhibit MAO-A or MAO-B.

  • Enzyme Inhibition in Infectious Disease: Derivatives have been explored as antitubercular agents, suggesting potential interactions with essential enzymes in Mycobacterium tuberculosis.[3][17]

  • Anti-inflammatory Pathways: Some analogues modulate inflammatory signaling pathways, such as STAT3/NF-κB, indicating potential roles in treating inflammatory conditions.[12]

Part 2: A Step-Wise Guide to Target Identification and Validation

Target identification is the critical process of pinpointing the molecular entity that a drug interacts with to produce a therapeutic effect.[18][19][20] Validation then provides the necessary evidence that modulating this target is causally linked to the desired physiological outcome.[21][22] We propose a workflow that begins with broad, cost-effective computational methods and progressively narrows the focus through rigorous biochemical and cellular experiments.

2.1. Phase 1: In Silico Target Prediction & Prioritization

Computational methods serve as a powerful first step to screen vast biological space and prioritize experimental efforts.[23][24]

Workflow: Computational Target Fishing

This workflow uses the chemical structure of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine to predict its most likely biological targets.

G cluster_0 Computational Prediction Compound Compound Structure (SMILES/SDF) Database Cheminformatics Databases (ChEMBL, PubChem, SwissTargetPrediction) Compound->Database Similarity Search Docking Molecular Docking Simulation Compound->Docking Input Ligand Structure Target_List Prioritized Target List (Ranked by Score/Affinity) Database->Target_List Generates Putative Targets Docking->Target_List Refine & Re-rank Targets PDB Protein Data Bank (Target Structures) Target_List->PDB Select Top Candidates PDB->Docking Input 3D Structures

Caption: Computational workflow for in silico target identification.

Protocol: Molecular Docking Simulation

Objective: To predict the binding affinity and pose of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine against a panel of hypothesized protein targets (e.g., GABA-A receptor subtypes, various kinases).[25][26]

  • Target Preparation:

    • Obtain 3D crystal structures of high-priority targets from the Protein Data Bank (PDB).

    • Prepare the protein for docking: remove water molecules, add hydrogen atoms, and assign charges using software like AutoDock Tools or Maestro (Schrödinger).

    • Define the binding site (pocket) based on known ligand-bound structures or using cavity detection algorithms.[25]

  • Ligand Preparation:

    • Generate a 3D conformation of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine.

    • Assign appropriate charges and minimize its energy.

  • Docking Execution:

    • Use a docking program (e.g., AutoDock Vina, Glide) to sample multiple conformations (poses) of the ligand within the defined binding site.[25]

    • The program will calculate a "docking score" for each pose, which estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses. A good pose should exhibit favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

    • Rank the potential targets based on their docking scores and the quality of the predicted interactions.

2.2. Phase 2: In Vitro Biochemical Target Identification

Following computational prioritization, direct biochemical methods are required to identify physical interactors of the compound from a complex biological mixture. Affinity chromatography is a classic and robust technique for this purpose.[27][28]

Workflow: Affinity Chromatography-Mass Spectrometry

This process uses an immobilized version of the compound to "fish" for its binding partners in a cell lysate.

G cluster_1 Biochemical Pulldown Compound Synthesize Affinity Probe (Compound + Linker + Biotin) Beads Immobilize on Streptavidin Beads Compound->Beads Incubate Incubate Probe with Lysate Beads->Incubate Lysate Prepare Cell/Tissue Lysate Lysate->Incubate Wash Wash Away Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Protein ID by LC-MS/MS Elute->Analyze

Caption: Workflow for affinity-based target identification.

Protocol: Photo-Affinity Chromatography

Objective: To covalently capture and identify proteins that specifically bind to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine.[27]

  • Probe Synthesis: Synthesize an affinity probe by chemically modifying the parent compound. This involves adding:

    • A linker at a position that does not disrupt target binding.

    • A photo-reactive group (e.g., benzophenone, diazirine) that forms a covalent bond with the target upon UV light exposure.[27]

    • A handle (e.g., biotin) for purification.

  • Immobilization: The biotinylated probe is immobilized on streptavidin-coated agarose or magnetic beads.[29]

  • Binding:

    • Prepare a protein lysate from a relevant cell line or tissue.

    • Incubate the lysate with the immobilized probe. To identify specific binders, run a parallel control experiment where the lysate is pre-incubated with an excess of the free, unmodified parent compound. True targets will be outcompeted in the control sample.

  • Crosslinking & Washing:

    • Expose the mixture to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding partners.

    • Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.[29][30]

  • Elution and Analysis:

    • Elute the covalently bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).

    • Separate the proteins by SDS-PAGE. Excise the protein bands that are present in the main experiment but absent or significantly reduced in the competition control.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.3. Phase 3: Target Validation in a Cellular Context

Once putative targets are identified, it is crucial to validate their role in the compound's mechanism of action within a living system.

Workflow: Cellular Target Validation Cascade

This cascade confirms that the compound engages the target in cells and produces a functional consequence.

G cluster_2 Cellular Validation CETSA Target Engagement Assay (e.g., CETSA, DARTS) Downstream Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) CETSA->Downstream Confirms Engagement Phenotype Phenotypic Rescue/Mimicry (e.g., siRNA Knockdown, Overexpression) Downstream->Phenotype Links to Function Confirmation Validated Target Phenotype->Confirmation Confirms Causality

Caption: A logical cascade for validating a putative target in cells.

Protocol: Case Study - Validating a Putative Kinase Target

Let's assume the previous steps identified Aurora Kinase A (AURKA) as a high-confidence target.

  • Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA):

    • Principle: Ligand binding stabilizes a protein, increasing its melting temperature.

    • Method: Treat intact cancer cells (e.g., HCC1937) with the compound or a vehicle control. Heat aliquots of the cells to a range of temperatures. Lyse the cells and separate soluble from aggregated proteins by centrifugation.

    • Analysis: Quantify the amount of soluble AURKA remaining at each temperature by Western blot. A positive result is a shift to a higher melting temperature for AURKA in the compound-treated cells.

  • Measure Downstream Pathway Modulation:

    • Principle: If the compound inhibits AURKA, the phosphorylation of its downstream substrates should decrease.

    • Method: Treat cells with increasing concentrations of the compound. Lyse the cells and perform a Western blot to detect the levels of phosphorylated Histone H3 (a known AURKA substrate).

    • Analysis: A dose-dependent decrease in phospho-Histone H3 levels indicates functional inhibition of the AURKA pathway.[13]

  • Assess Phenotypic Consequences (Genetic Validation):

    • Principle: If AURKA is the true target, then genetically silencing AURKA should mimic the phenotypic effect of the compound (e.g., cell cycle arrest).[13]

    • Method: Use siRNA to specifically knock down AURKA expression in the cells. Compare the effects of AURKA knockdown on cell viability and cell cycle progression (via flow cytometry) to the effects of the compound treatment.

    • Analysis: If the phenotype of AURKA knockdown (e.g., G2/M arrest) closely matches the phenotype of compound treatment, this provides strong evidence that AURKA is the functionally relevant target.

Data Summary Table

Experimental Method Information Gained Key Strengths Potential Limitations
Molecular Docking Predicted binding affinity and pose; target prioritization.Fast, low-cost, genome-wide screening potential.Prone to false positives; scoring functions are imperfect.
Affinity Chromatography Identification of direct physical binding partners.Unbiased; identifies novel or unexpected targets.Requires chemical synthesis; can miss weak interactors.
CETSA Confirmation of target engagement in a cellular environment.Physiologically relevant; confirms direct binding in cells.Not suitable for all targets (e.g., membrane proteins).
Downstream Analysis Evidence of functional target modulation in a pathway.Links target engagement to a biological consequence.Pathway effects could be indirect.
Genetic Validation Establishes a causal link between target and phenotype.Strongest evidence for functional relevance of the target.Off-target effects of siRNA/CRISPR are possible.

Conclusion and Future Directions

The process of identifying the therapeutic targets of a novel compound like (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is a systematic endeavor that builds a pyramid of evidence. By starting with broad, hypothesis-driven computational screening and progressively applying more rigorous biochemical and cellular validation techniques, researchers can confidently pinpoint the mechanism of action. The multi-faceted approach detailed in this guide—combining in silico, in vitro, and cellular methods—provides a robust framework for de-risking drug development programs and accelerating the journey from a promising molecule to a potential therapeutic. Once a target is validated through this cascade, future efforts will focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy studies in relevant disease models.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. [Link]

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Exploratory

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive technical overview of the discovery and development of novel imidazo[1,2-a]pyridine compounds, delving into synthetic strategies, diverse therapeutic applications, and the critical interplay of structure-activity relationships. We will explore key experimental protocols, analyze the rationale behind experimental designs, and present quantitative data to offer a field-proven perspective for researchers in drug discovery.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine is a fused bicyclic aromatic system containing a bridgehead nitrogen atom. This unique structural motif confers favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1] Its "drug-prejudice" nature stems from its presence in several marketed drugs, validating its potential for therapeutic intervention.[2][3] This guide will navigate the journey from synthesis to biological evaluation, highlighting the key decision-making processes that drive the discovery of novel imidazo[1,2-a]pyridine-based drug candidates.

Synthetic Strategies: Building the Core

The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold has been a significant driver of its exploration in medicinal chemistry. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed approaches.[4]

The Classical Approach: Tschitschibabin Condensation

First reported by Aleksei Tschitschibabin in 1925, this reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] The initial reaction often required high temperatures, but modifications, such as the inclusion of a base like sodium bicarbonate, have made the reaction more efficient under milder conditions.[5]

Synthesis of 6-chloro-imidazo[1,2-a]pyridine:

  • To a solution of 5-chloropyridin-2-amine (1.0 eq) in ethanol, add 2-chloroacetaldehyde (1.2 eq). The ethanol acts as a suitable solvent for both reactants.

  • The reaction mixture is then heated to reflux. The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon of the chloroacetaldehyde.

  • The reaction progress is monitored by thin-layer chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product.

  • Upon completion, the solvent is removed under reduced pressure. This isolates the crude product.

  • The crude product is purified by column chromatography on silica gel. This separates the desired imidazo[1,2-a]pyridine from any unreacted starting materials or byproducts.[6]

Modern Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a highly efficient one-pot approach to synthesize diverse imidazo[1,2-a]pyridines.[7] These reactions combine three or more starting materials in a single step, leading to high atom economy and rapid access to a library of analogues.[8]

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-3-amines:

  • In a reaction vessel, combine the aldehyde (1.0 eq), 2-aminopyridine (1.0 eq), and the isocyanide (1.1 eq) in a suitable solvent such as methanol or a green solvent like eucalyptol. [7][9]

  • Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., NH₄Cl). The catalyst facilitates the formation of the key imine intermediate.[7][9]

  • The reaction can be performed at room temperature, or heated (e.g., using microwave irradiation) to accelerate the reaction rate. [9]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). [9]

  • The organic layer is then washed, dried, and concentrated. The final product is purified by flash chromatography. [9]

GBB_Reaction_Workflow Start Combine Reactants: - Aldehyde - 2-Aminopyridine - Isocyanide - Solvent & Catalyst Reaction Reaction Conditions: - Room Temperature or - Microwave Irradiation Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Imidazo[1,2-a]pyridine Product Purification->Product

Caption: Workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.

Therapeutic Applications: A Scaffold of Diverse Activities

The imidazo[1,2-a]pyridine core has been successfully incorporated into compounds targeting a wide range of diseases, demonstrating its versatility as a pharmacophore.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways and cellular processes.[1]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[10] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3K, effectively blocking downstream signaling and inducing apoptosis in cancer cells.[10][11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine compounds.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division.[12] Some imidazo[1,2-a]pyridine derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin.[2][12] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
IP-5 HCC1937 (Breast)45[13]
IP-6 HCC1937 (Breast)47.7[13]
7d MCF-7 (Breast)22.6[1]
7d HT-29 (Colon)13.4[1]
Compound 27 Ishikawa (Endometrial)8.26[14]
Compound 20 MCF-7 (Breast)0.05[14]
Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs.[15] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents with potent activity against both replicating and non-replicating bacteria.[15]

Many potent antitubercular imidazo[1,2-a]pyridines exert their effect by inhibiting the cytochrome bcc complex (complex III) of the electron transport chain, specifically targeting the QcrB subunit.[13] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[13]

The table below presents the minimum inhibitory concentration (MIC) values for representative imidazo[1,2-a]pyridine compounds against M. tuberculosis H₃₇Rv.

Compound IDMIC (µM)Reference
Compound 9 ≤0.006[15]
Compound 12 ≤0.006[15]
Compound 16 ≤0.006[15]
Compound 17 ≤0.006[15]
Compound 18 ≤0.006[15]
Compound 6 0.004[13]

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship is paramount in medicinal chemistry for designing more potent and selective drug candidates.

Anticancer Agents

For imidazo[1,2-a]pyridine-based PI3K inhibitors, SAR studies have revealed that:

  • A planar conformation between the imidazo[1,2-a]pyridine core and a 6-heteroaryl ring can accommodate larger substituents in a hydrophobic pocket of the enzyme's active site.[10]

  • The introduction of 5'-alkoxy heteroaryl rings at the 6-position, particularly 6'-alkoxy 5'-aminopyrazines, leads to potent compounds.[10]

  • A trifluoroisopropoxy group at the 6'-position has been shown to fit well in a hydrophobic region under the P-loop of PI3Kα.[10]

Antitubercular Agents

In the case of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, SAR studies have indicated that:

  • Larger, more lipophilic biaryl ethers attached to the carboxamide nitrogen generally lead to nanomolar potency.[15]

  • The position of substituents on the imidazo[1,2-a]pyridine ring can significantly impact activity. For example, a 6-methyl group can be more active than a 7-methyl analogue.[15]

  • Substitution of a methyl group with a chloro group at the 7-position can lead to a decrease in activity.[15]

Challenges and Future Perspectives

Despite the promising biological activities, the development of imidazo[1,2-a]pyridine-based drugs is not without its challenges.

Pharmacokinetics and Toxicity

Poor pharmacokinetic properties, such as low oral bioavailability and high clearance, can hinder the clinical translation of promising compounds.[10][15] For instance, some potent PDGFR inhibitors from this class suffered from high first-pass clearance in preclinical species.[10] Additionally, off-target effects and toxicity are always a concern and require careful evaluation during preclinical development.[16]

Preclinical Pharmacokinetic Data for Selected Antitubercular Compounds [15]

CompoundRouteDose (mg/kg)t₁/₂ (h)Bioavailability (%)
Compound 13 PO3--
Compound 18 PO3--
Analogue 20 PO-5.141
The Role of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are increasingly being employed to accelerate the drug discovery process. These computational tools can be used for:

  • Virtual Screening: Identifying potential hit compounds from large chemical libraries.

  • QSAR Modeling: Predicting the biological activity of novel compounds based on their chemical structure.

  • Lead Optimization: Guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

AI_in_Drug_Discovery Data Large Datasets (Chemical & Biological) ML_Model Machine Learning Model (e.g., Deep Learning, GNNs) Data->ML_Model Training Predictions Predictions: - Potency - Selectivity - ADME/Tox ML_Model->Predictions Optimization Lead Optimization Predictions->Optimization Guides Design Optimization->ML_Model Iterative Feedback Candidate Optimized Drug Candidate Optimization->Candidate

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Imidazo[1,2-a]pyridine Compounds

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Several drugs containing this moiety are commercially available, such as zolpidem for insomnia and alpidem for anxiety.[3] The development of novel imidazo[1,2-a]pyridine-based drug candidates necessitates a thorough understanding of their behavior in a biological system. In vivo pharmacokinetic (PK) studies are a cornerstone of this process, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of these compounds. This information is paramount for optimizing lead compounds, determining appropriate dosing regimens, and predicting clinical efficacy and safety.[4][5]

This guide provides a comprehensive overview of the principles and practical protocols for conducting in vivo pharmacokinetic studies of imidazo[1,2-a]pyridine compounds. It is intended for researchers, scientists, and drug development professionals seeking to design and execute robust PK studies that yield reliable and reproducible data.

I. Pre-Study Considerations: The Foundation of a Successful PK Study

A well-designed pharmacokinetic study begins long before the first dose is administered. Careful planning and consideration of several key factors are essential to ensure the generation of meaningful data.

Compound Formulation

The formulation of the imidazo[1,2-a]pyridine compound is a critical determinant of its oral bioavailability. Poor aqueous solubility is a common challenge with small molecule drug candidates and can significantly limit absorption.

Causality: For oral administration, the compound must dissolve in the gastrointestinal fluids to be absorbed. If a compound has low solubility, it may precipitate in the gut, leading to low and variable exposure.[6] Therefore, selecting an appropriate vehicle to solubilize or suspend the compound is crucial. Common formulation strategies include:

  • Solutions: For compounds with sufficient solubility, simple aqueous solutions (e.g., in saline or water with pH adjustment) are preferred.

  • Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can be used to enhance solubility.

  • Suspensions: For poorly soluble compounds, a uniform suspension can be prepared using a suspending agent (e.g., carboxymethylcellulose, Tween 80) to ensure consistent dosing.

Insight: It is imperative to assess the stability of the compound in the chosen formulation over the duration of the study. Any degradation could lead to an underestimation of exposure.

Animal Model Selection

The choice of animal model is a critical decision that should be guided by the therapeutic indication and the specific objectives of the study.[7] Small animal models, such as mice and rats, are widely used for initial PK screening due to their cost-effectiveness, ease of handling, and well-characterized physiology.[7][8]

Justification:

  • Mice: Often used for early-stage PK screening and in efficacy studies using xenograft or genetically engineered models of human diseases.[8]

  • Rats: Frequently used for more detailed PK studies and toxicology assessments due to their larger size, which facilitates serial blood sampling.

  • Larger Animals (e.g., Dogs, Non-human primates): Employed in later-stage preclinical development to obtain PK data in a species that may be more predictive of human pharmacokinetics.[9]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[10]

Dose Selection and Route of Administration

The initial dose selection is often based on in vitro potency and preliminary toxicity data. The route of administration should align with the intended clinical use of the drug.

  • Oral (PO): The most common and convenient route for patient administration. PK studies involving oral dosing are essential to determine oral bioavailability.[4][5]

  • Intravenous (IV): Administering the compound directly into the bloodstream provides a baseline for 100% bioavailability and allows for the determination of key clearance parameters.[4][5]

Expert Tip: A pilot dose-ranging study can be invaluable for selecting appropriate doses for the definitive PK study, ensuring that the plasma concentrations are within the quantifiable range of the analytical method.

II. The In Vivo Phase: Execution and Sample Collection

The in-vivo phase of the study requires meticulous execution to ensure the integrity of the collected samples and the welfare of the animals.

Animal Acclimatization and Dosing

Animals should be acclimated to the housing conditions for a sufficient period before the study to minimize stress-related physiological changes that could impact drug metabolism. On the day of the study, animals are fasted overnight to reduce variability in gastric emptying and food-drug interactions, particularly for oral administration.

Blood Sample Collection

Serial blood sampling is performed at predetermined time points to capture the full plasma concentration-time profile of the compound.

Workflow Diagram:

G cluster_pre Pre-Dose cluster_absorption Absorption Phase cluster_distribution Distribution & Elimination Phase PreDose T=0 (Pre-dose) T1 T=0.25h PreDose->T1 T2 T=0.5h T1->T2 T3 T=1h T2->T3 T4 T=2h T3->T4 T5 T=4h T4->T5 T6 T=8h T5->T6 T7 T=12h T6->T7 T8 T=24h T7->T8

Caption: Typical blood sampling time points for a pharmacokinetic study.

Protocol:

  • Collect a pre-dose blood sample (Time 0).

  • Administer the imidazo[1,2-a]pyridine compound via the chosen route.

  • Collect blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood is typically collected from the saphenous vein, tail vein, or via cardiac puncture for a terminal sample.

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

Plasma Processing and Storage

Immediately after collection, blood samples are processed to obtain plasma.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.

Rationale: Prompt processing and deep-freezing are crucial to prevent degradation of the analyte and ensure sample integrity.

III. Bioanalysis: Quantifying the Compound

Accurate quantification of the imidazo[1,2-a]pyridine compound in plasma is the analytical core of the PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[11]

Bioanalytical Method Validation

Before analyzing study samples, the LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA or ICH M10).[12][13][14] A validated method ensures that the data is accurate and reliable.[15][16] Key validation parameters include:[15]

  • Selectivity: The ability to differentiate and quantify the analyte from other components in the plasma.[15]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.

  • Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Stability: Assessment of the analyte's stability under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).

Sample Preparation

The goal of sample preparation is to extract the analyte from the plasma matrix and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous plasma and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A chromatographic technique that provides cleaner extracts and can be automated for high-throughput analysis.

LC-MS/MS Analysis

The prepared samples are injected into the LC-MS/MS system. The liquid chromatography (LC) component separates the analyte from other components in the extract, and the tandem mass spectrometry (MS/MS) component provides sensitive and selective detection and quantification.[17]

IV. Data Analysis and Interpretation

The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.

Pharmacokinetic Analysis Workflow:

Data Plasma Concentration-Time Data PK_Software Pharmacokinetic Software (e.g., WinNonlin) Data->PK_Software NCA Non-Compartmental Analysis PK_Software->NCA Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) NCA->Parameters Interpretation Data Interpretation and Reporting Parameters->Interpretation

Caption: Workflow for pharmacokinetic data analysis.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half; indicates the rate of elimination.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; a measure of the body's efficiency in eliminating the drug.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% BioavailabilityThe fraction of the administered dose that reaches the systemic circulation. Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Data Interpretation and Reporting

The calculated PK parameters provide a comprehensive profile of the compound's behavior in the test species. A detailed report should be generated that includes:

  • A summary of the study design and methodologies.

  • The validated bioanalytical method report.

  • Tabulated and graphical representations of the plasma concentration-time data.

  • A summary table of the calculated pharmacokinetic parameters.

  • An interpretation of the results and their implications for further drug development.

V. Conclusion

In vivo pharmacokinetic studies are an indispensable component of the drug discovery and development process for imidazo[1,2-a]pyridine compounds. A well-designed and executed study, coupled with a validated bioanalytical method and appropriate data analysis, provides the critical information needed to guide lead optimization, dose selection for efficacy and toxicology studies, and ultimately, to predict the clinical performance of new drug candidates. By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable pharmacokinetic data to support the advancement of novel imidazo[1,2-a]pyridine-based therapeutics.

References

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Scientific Reports.

  • Animal models for exploring the pharmacokinetics of breast cancer therapies. Expert Opinion on Drug Metabolism & Toxicology.

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon.

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology.

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers.

  • Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate.

  • A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives. Benchchem.

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.

  • Animal Models in Cancer Research. SlidePlayer.

  • Mouse Models of Cancer Study. JoVE.

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services.

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.

  • Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.

  • FDA News: Issue 21-1, November 2022. American Society for Clinical Pharmacology & Therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Welcome to the technical support center for the purification of crude (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable scaffold and may encounter challenges in obtaining the desired purity. Here, we will delve into common issues, provide detailed troubleshooting guides, and offer step-by-step protocols based on established chemical principles and field-proven insights.

Introduction to the Challenges

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is a polar, basic compound, and its purification can be complicated by several factors. The imidazo[1,2-a]pyridine core is a versatile scaffold in medicinal chemistry, often synthesized through multicomponent reactions or cyclization strategies.[1][2] These synthetic routes can lead to a variety of impurities, including unreacted starting materials, regioisomers, and over-alkylated byproducts. The primary amine functionality of the target molecule introduces its own set of challenges, particularly in chromatographic separations, where interactions with acidic stationary phases like silica gel can lead to poor peak shape and yield loss.[3]

This guide will address these challenges by providing a structured approach to troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the purification of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine:

Q1: My crude product is a dark, oily residue. How can I best handle this for initial purification?

A1: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. Before attempting column chromatography, it is advisable to perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Subsequent washing with brine and drying over anhydrous sodium sulfate can help to remove water and some polar impurities. If the product is still oily, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce precipitation or solidification of the desired compound, leaving some impurities in the solvent.

Q2: I'm seeing significant streaking and poor separation of my compound on a silica gel TLC plate. What is causing this?

A2: This is a classic issue when dealing with basic amines on silica gel. The acidic nature of the silica surface strongly interacts with the basic amine, leading to tailing and streaking.[3] To resolve this, you need to add a basic modifier to your mobile phase. A common and effective approach is to add a small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., 0.5-2% v/v). This will "deactivate" the acidic sites on the silica and allow for much-improved chromatography.

Q3: Can I purify my compound by crystallization instead of chromatography?

A3: Crystallization is an excellent method for purifying (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, especially if you have a relatively clean crude product. The free base can be crystallized from a suitable solvent system, often a polar solvent like ethanol or a mixture of solvents.[1] Alternatively, forming a salt, such as the dihydrochloride salt, can significantly improve the crystallinity of the compound.[4] Purification by salt crystallization often yields a highly pure, stable solid.

Q4: My purified compound is degrading over time. What are the stability concerns?

A4: Imidazo[1,2-a]pyridines are generally stable compounds. However, primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures. If the compound is particularly sensitive, storing it as a salt (e.g., dihydrochloride) can enhance its long-term stability.

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter during purification, along with their potential causes and solutions.

Problem 1: Low Yield After Column Chromatography
Symptom Potential Cause Suggested Solution
The desired product is not eluting from the column, or the recovered yield is significantly lower than expected.Strong Adsorption to Silica Gel: The basic amine is irreversibly binding to the acidic silica gel.1. Basic Modifier: Add 1-2% triethylamine or ammonium hydroxide to your eluent.[3] This neutralizes the acidic silanol groups. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support. 3. Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography on a C18 column with a buffered mobile phase (e.g., water/acetonitrile with ammonium bicarbonate) can be effective.
Product Degradation on Column: The compound may be unstable on the acidic silica gel over the duration of the chromatography.1. Faster Elution: Use a steeper solvent gradient to minimize the time the compound spends on the column. 2. Deactivated Silica: Use commercially available deactivated silica gel or pre-treat the column by flushing with the mobile phase containing the basic modifier for an extended period before loading the sample.
Problem 2: Co-elution of Impurities
Symptom Potential Cause Suggested Solution
One or more impurities are eluting at the same retention time as the desired product.Similar Polarity of Impurities: Common impurities from the synthesis of imidazo[1,2-a]pyridines, such as unreacted 2-amino-3-methylpyridine or regioisomeric byproducts, can have very similar polarities to the final product.1. Optimize Mobile Phase: Systematically screen different solvent systems. A mixture of a polar aprotic solvent (e.g., ethyl acetate), a polar protic solvent (e.g., methanol or ethanol), and a non-polar solvent (e.g., hexanes or dichloromethane) with a basic modifier can provide the necessary selectivity. 2. High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers much higher resolution than standard flash chromatography. 3. Derivatization: Temporarily protect the primary amine with a group like Boc (tert-butyloxycarbonyl). The change in polarity may allow for easier separation of the protected compound from the impurities. The protecting group can then be removed in a subsequent step.
Problem 3: Difficulty with Crystallization
Symptom Potential Cause Suggested Solution
The compound oils out or fails to crystallize from solution.Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.1. Initial Chromatographic Cleanup: Pass the crude material through a short plug of silica gel with a suitable eluent to remove baseline impurities before attempting crystallization. 2. Solvent Screening: Systematically test a range of solvents and solvent mixtures. Good single solvents for crystallization of similar compounds include ethanol, isopropanol, and acetonitrile.[1] Solvent pairs like DCM/hexane or EtOAc/hexane can also be effective.
Supersaturation Issues: The solution may be too concentrated or cooling too rapidly.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. 2. Seeding: Introduce a seed crystal of the pure compound to initiate crystallization. 3. Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Inherent Properties of the Free Base: The free amine may have a low melting point or a tendency to form an amorphous solid.1. Salt Formation: Convert the free base to a salt, such as the dihydrochloride or sulfate salt. Salts often have higher melting points and are more crystalline. A general procedure is to dissolve the free base in a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of the corresponding acid (e.g., HCl in ether or concentrated sulfuric acid). The salt will often precipitate out of solution.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is a general guideline for the purification of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine on silica gel.

Materials:

  • Crude (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Hexanes or Ethyl Acetate (for TLC)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • TLC Analysis:

    • Prepare a stock solution of your crude material in DCM or methanol.

    • Develop a suitable mobile phase. A good starting point is a mixture of DCM and MeOH (e.g., 95:5).

    • Add 1% Et₃N to the mobile phase and run a TLC to observe the separation and the effect on peak shape. Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM with 1% Et₃N).

    • Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or DCM.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity by adding more methanol (e.g., from 0% to 10% MeOH in DCM, always containing 1% Et₃N).

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • To remove the triethylamine, the residue can be co-evaporated with a solvent like DCM or toluene a few times.

Protocol 2: Purification via Dihydrochloride Salt Formation and Recrystallization

This protocol is an alternative to chromatography and can yield highly pure material.

Materials:

  • Crude (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

  • Methanol (MeOH) or Isopropanol (IPA)

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether or concentrated HCl)

  • Diethyl ether

Procedure:

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of methanol or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount (2 equivalents) of the hydrochloric acid solution with stirring.

    • The dihydrochloride salt should precipitate. If it does not, the addition of a less polar co-solvent like diethyl ether can induce precipitation.

  • Isolation of the Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any remaining soluble impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Choose a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water are often good choices for amine salts.

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualization of Purification Workflows

Chromatographic Purification Workflow

chromatographic_workflow crude Crude Product (Oily Residue) extraction Liquid-Liquid Extraction (DCM/aq. NaHCO₃) crude->extraction dry_load Dry Loading on Silica extraction->dry_load column Silica Gel Column Chromatography (DCM/MeOH + 1% Et₃N) dry_load->column fractions Collect & Analyze Fractions (TLC) column->fractions evaporation Combine Pure Fractions & Evaporate fractions->evaporation pure_product Pure Free Base evaporation->pure_product salt_crystallization_workflow crude Crude Free Base dissolve Dissolve in MeOH/IPA crude->dissolve acid Add 2 eq. HCl dissolve->acid precipitate Precipitate Crude Salt acid->precipitate filter Filter & Wash (Diethyl Ether) precipitate->filter recrystallize Recrystallize from EtOH/H₂O filter->recrystallize pure_salt Pure Dihydrochloride Salt recrystallize->pure_salt

Sources

Reference Data & Comparative Studies

Validation

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Novel Anti-Cancer Agents

An In-Depth Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a vast chemical space. Within this land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly fruitful starting points for drug discovery due to their ability to interact with multiple biological targets. The imidazo[1,2-a]pyridine core is one such scaffold.[1] Historically associated with anxiolytic and hypnotic drugs like Alpidem and Zolpidem, this nitrogen-based fused heterocycle is now gaining significant attention for its potent anti-cancer properties.[1][2]

This guide provides a comprehensive validation of the imidazo[1,2-a]pyridine scaffold as a promising source of next-generation oncology drugs. While we use (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine as a structural archetype for this class, it is important to note that specific anti-cancer data for this particular molecule is not extensively available in the public domain. Therefore, this document will synthesize findings from a range of potent imidazo[1,2-a]pyridine derivatives to build a case for the broader scaffold's potential. We will objectively compare the performance of these derivatives with established anti-cancer agents, provide detailed experimental protocols for their validation, and explore their mechanisms of action.

Part 1: Comparative In Vitro Efficacy

The foundational step in evaluating any potential anti-cancer agent is to assess its cytotoxicity against a panel of cancer cell lines. Numerous studies have demonstrated that various derivatives of the imidazo[1,2-a]pyridine scaffold exhibit potent growth-inhibitory effects across a wide range of cancer types, including breast, prostate, melanoma, and cervical cancers.[3][4][5]

The table below summarizes the half-maximal inhibitory concentration (IC50) values for several exemplary imidazo[1,2-a]pyridine derivatives from published studies, juxtaposed with standard-of-care chemotherapeutic agents.

Comparative Cytotoxicity Data (IC50 Values)

Compound ClassSpecific Derivative/DrugCancer Cell LineIC50 (µM)Exposure TimeReference
Imidazo[1,2-a]pyridine Compound 6 A375 (Melanoma)9.748h[3]
Imidazo[1,2-a]pyridine Compound 6 WM115 (Melanoma)15.648h[3]
Imidazo[1,2-a]pyridine Compound 6 HeLa (Cervical)12.348h[3]
Imidazo[1,2-a]pyridine IP-5 HCC1937 (Breast)45Not Specified[4]
Imidazo[1,2-a]pyridine IP-6 HCC1937 (Breast)47.7Not Specified[4]
Imidazo[1,2-a]pyridine Derivative 13k HCC827 (Lung)0.09Not Specified[6]
Imidazo[1,2-a]pyridine Derivative 13k A549 (Lung)0.12Not Specified[6]
Imidazo[1,2-a]pyridine Derivative 13k H1975 (Lung)0.21Not Specified[6]
Imidazo[1,2-a]pyridine Derivative 13k MCF-7 (Breast)0.43Not Specified[6]
Standard Chemotherapy Cisplatin HeLa (Cervical)~0.5 - 848h-72h[7]
Standard Chemotherapy Cisplatin A375 (Melanoma)~5-1572hN/A
Standard Chemotherapy Doxorubicin MCF-7 (Breast)~0.4 - 2.524h-48h[8][9]
Standard Chemotherapy Doxorubicin PC3 (Prostate)~0.972h[10]
Standard Chemotherapy Paclitaxel HCC1937 (Breast)Not availableN/AN/A
Standard Chemotherapy 5-Fluorouracil HCT116 (Colon)~4.3 - 6.9472h[11][12]

Disclaimer: IC50 values are highly dependent on experimental conditions (e.g., cell density, assay type, exposure duration). The values presented here are for comparative illustration and are drawn from different studies. Direct comparison requires head-to-head analysis under identical conditions.[13]

The data indicates that optimized imidazo[1,2-a]pyridine derivatives, such as compound 13k , can exhibit cytotoxicity in the nanomolar range, rivaling or even exceeding the potency of some conventional chemotherapy drugs in specific cell lines.[6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for determining the IC50 value of a test compound.

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A375) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Part 2: Unraveling the Mechanism of Action

A key aspect of validating a new class of anti-cancer agents is understanding how they exert their cytotoxic effects. Research indicates that imidazo[1,2-a]pyridine derivatives can modulate several critical signaling pathways that are often dysregulated in cancer.[3][6][14]

Key Mechanistic Insights:

  • PI3K/Akt/mTOR Pathway Inhibition: This is one of the most frequently reported mechanisms.[3][14][15] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15] Several imidazo[1,2-a]pyridine compounds have been shown to inhibit PI3Kα or act as pan-PI3K inhibitors, leading to decreased phosphorylation of Akt and mTOR, which in turn triggers apoptosis and halts proliferation.[3][14]

  • Induction of Apoptosis: Many derivatives effectively induce programmed cell death.[3] This is often characterized by the activation of caspases (e.g., caspase-7, -8, -9) and increased levels of pro-apoptotic proteins like BAX, alongside cleavage of PARP.[4]

  • Cell Cycle Arrest: These compounds can halt the cell cycle, preventing cancer cells from dividing.[3] Studies have shown arrest at the G2/M phase, often associated with increased expression of cell cycle inhibitors like p53 and p21.[3]

  • Other Targets: The versatility of the scaffold allows for the development of derivatives that inhibit other key cancer targets, such as c-Met, cyclin-dependent kinases (CDKs), and tubulin polymerization.[16]

Signaling Pathway Diagram

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Western Blotting for Akt Phosphorylation

This protocol is used to assess the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

  • Cell Treatment and Lysis:

    • Seed and grow cancer cells (e.g., A375) in 6-well plates until ~80% confluent.

    • Treat cells with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin.

Part 3: In Vivo Validation in Xenograft Models

While in vitro data is essential, the ultimate preclinical validation of an anti-cancer agent's potential requires demonstration of efficacy in a living organism. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are the gold standard for this evaluation.[17]

Several studies have progressed to testing imidazo[1,2-a]pyridine derivatives in vivo. For instance, one derivative demonstrated significant inhibition of HeLa human cervical tumor xenograft growth in mice at a dose of 50 mg/kg.[3] Another potent c-Met inhibitor from this class, compound 22e , showed dose-dependent tumor growth inhibition in an EBC-1 lung cancer xenograft model, with a 75% inhibition rate at a 100 mg/kg oral dose.[16] These findings confirm that the in vitro potency of this scaffold can translate to in vivo anti-tumor activity.

Summary of Reported In Vivo Efficacy

DerivativeXenograft ModelDoseAdministrationTumor Growth InhibitionReference
Compound 14 A2780 (Ovarian)Not specifiedOralEfficacious[14]
Unnamed Derivative HeLa (Cervical)50 mg/kgNot specifiedSignificant[3]
Compound 22e EBC-1 (Lung)100 mg/kgOral (daily)75.0%[16]
Compound 22e EBC-1 (Lung)50 mg/kgOral (daily)62.9%[16]
Experimental Protocol: Subcutaneous Xenograft Tumor Model

This protocol provides a general framework for assessing in vivo efficacy.

  • Cell Preparation:

    • Culture the desired human cancer cell line (e.g., EBC-1) to a sufficient number.

    • Harvest the cells and wash them with sterile, serum-free media or PBS.

    • Resuspend the cells at a concentration of 5-10 x 10^6 cells per 100 µL. For some models, cells are mixed 1:1 with Matrigel to promote tumor formation. Keep cells on ice.

  • Animal Handling and Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Monitor animal body weight and general health throughout the study.

  • Randomization and Treatment:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

    • Prepare the imidazo[1,2-a]pyridine derivative in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound to the treatment group via the desired route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Continue monitoring tumor volume and body weight for the duration of the study (e.g., 21 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Part 4: Integrated Validation Workflow

The validation of a novel anti-cancer agent from the imidazo[1,2-a]pyridine class follows a logical, multi-stage process. This workflow ensures that only the most promising candidates advance, saving time and resources.

Drug_Discovery_Workflow Lib Scaffold Library (Imidazo[1,2-a]pyridines) HTS In Vitro Cytotoxicity Screening (e.g., MTT) Lib->HTS Hit Hit Identification (Potent Compounds) HTS->Hit MoA Mechanism of Action Studies (Western, FACS) Hit->MoA Lead Lead Candidate Selection MoA->Lead Vivo In Vivo Efficacy (Xenograft Models) Lead->Vivo Tox Preclinical Toxicology & ADME Vivo->Tox IND IND-Enabling Studies Tox->IND

Caption: High-level workflow for the validation of novel imidazo[1,2-a]pyridine anti-cancer agents.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and potent framework for the development of novel anti-cancer agents. The extensive body of research demonstrates that derivatives of this class can exhibit cytotoxicity against a broad range of cancer cell lines, often through the targeted inhibition of critical oncogenic pathways like PI3K/Akt/mTOR.[3][14] Importantly, the anti-tumor activity observed in vitro has been successfully translated into in vivo efficacy in preclinical xenograft models.[3][16]

While the specific compound (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine requires further investigation to determine its anti-cancer potential, the collective evidence strongly supports the continued exploration and optimization of the imidazo[1,2-a]pyridine scaffold. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive preclinical development to assess safety and pharmacokinetic profiles, paving the way for potential clinical translation.

References

  • IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. Available at: [Link]

  • Comparison of doxorubicin sensitivity between PC3/R and PC3 cell lines. ResearchGate. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

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  • Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells. PMC. Available at: [Link]

  • In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil. PMC. Available at: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available at: [Link]

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  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available at: [Link]

  • Sub-toxic cisplatin concentrations induce extensive chromosomal, nuclear and nucleolar abnormalities associated with high malignancy before acquired resistance develops: Implications for clinical caution. PMC. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available at: [Link]

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Validation

A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and a Comparative Analysis

In the landscape of modern drug discovery, the adage "one molecule, one target" is a guiding principle that is frequently challenged by the promiscuous nature of small molecules. The imidazo[1,2-a]pyridine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "one molecule, one target" is a guiding principle that is frequently challenged by the promiscuous nature of small molecules. The imidazo[1,2-a]pyridine scaffold is a testament to this chemical diversity, recognized as a "privileged structure" in medicinal chemistry for its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of successful therapeutics, from the widely prescribed anxiolytics Zolpidem and Alpidem to novel agents targeting infectious diseases and cancer.[1][3][4][5]

This guide provides an in-depth comparative analysis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine , a representative member of the imidazo[1,2-a]pyridine class. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to established drugs allows us to hypothesize its primary mechanism of action and, more importantly, to design a robust cross-reactivity profiling strategy. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a comparative analysis with relevant compounds but also detailed experimental protocols to empower your own selectivity studies.

The Imidazo[1,2-a]pyridine Scaffold: A Double-Edged Sword of Polypharmacology

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has proven to be a fertile ground for the discovery of bioactive molecules.[6][7] Its rigid structure, combined with the potential for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties, enabling interaction with a diverse range of protein targets. This inherent adaptability is both a strength and a potential liability. While it opens doors to novel therapeutic applications, it also heightens the risk of off-target effects, which can lead to unforeseen side effects and toxicity.

Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development. It is the key to unlocking a molecule's full therapeutic potential while mitigating its risks.

Comparative Compound Selection: A Rationale

To contextualize the potential cross-reactivity of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, we have selected three comparator compounds that represent the chemical and therapeutic diversity of the imidazo[1,2-a]pyridine class:

  • Zolpidem: A widely used hypnotic agent that selectively binds to the benzodiazepine site of GABA-A receptors, with a high affinity for the α1 subunit.[8] Its selectivity profile is well-characterized, making it an excellent benchmark for on-target effects within the central nervous system.

  • Alpidem: Another anxiolytic from the same class, Alpidem also targets GABA-A receptors.[9][10][11] However, its clinical use was terminated due to severe hepatotoxicity, a stark reminder of the potential for off-target effects within this scaffold.[10][11][12]

  • Telacebec (Q203): A potent anti-tuberculosis agent that inhibits the cytochrome bcc complex (QcrB) in Mycobacterium tuberculosis.[3] The inclusion of Telacebec highlights the remarkable ability of the imidazo[1,2-a]pyridine scaffold to engage with targets far removed from the central nervous system and underscores the importance of broad cross-reactivity screening.

Compound Primary Target Therapeutic Area Key Consideration
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine Hypothesized: GABA-A ReceptorCNS (Anxiolytic/Hypnotic)Unknown selectivity profile
Zolpidem GABA-A Receptor (α1 subunit)CNS (Hypnotic)Well-defined on-target activity
Alpidem GABA-A ReceptorCNS (Anxiolytic)Withdrawn due to hepatotoxicity
Telacebec (Q203) Cytochrome bcc (QcrB)Infectious Disease (Tuberculosis)Demonstrates target diversity of the scaffold

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. The following experimental workflows provide a robust framework for characterizing the cross-reactivity of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and its comparators.

Primary Target Engagement and Subtype Selectivity

Given the structural similarity to Zolpidem and Alpidem, the initial focus should be on confirming the hypothesized interaction with GABA-A receptors and determining the subtype selectivity.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor Subtypes

  • Preparation of Cell Membranes: Utilize cell lines stably expressing different GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: Employ a well-characterized radioligand for the benzodiazepine binding site, such as [³H]-Flumazenil.

  • Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, Zolpidem, Alpidem).

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for each compound against each receptor subtype. Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: This assay directly measures the binding affinity of the compound to its intended target and its various subtypes. By comparing the Ki values across different subtypes, a quantitative measure of selectivity can be established.

Caption: Workflow for Primary Target Engagement and Selectivity Profiling.

Broad Off-Target Screening

To identify potential off-target interactions, a broad screening panel is indispensable. This is particularly crucial for the imidazo[1,2-a]pyridine scaffold, given its known polypharmacology.

Experimental Protocol: Kinase and GPCR Profiling Panels

  • Service Provider: Engage a reputable contract research organization (CRO) that offers broad kinase and G-protein coupled receptor (GPCR) screening panels (e.g., Eurofins DiscoverX, Reaction Biology).

  • Assay Format: These panels typically utilize enzymatic assays (for kinases) or cell-based reporter assays (for GPCRs).

  • Compound Concentration: Screen the test compounds at a fixed concentration (e.g., 10 µM) against a large panel of targets (e.g., >400 kinases, >150 GPCRs).

  • Data Analysis: The results are usually reported as percent inhibition or percent activation. "Hits" are identified as targets that show significant modulation (e.g., >50% inhibition).

  • Follow-up: For any identified hits, perform dose-response studies to determine the IC50 or EC50 values.

Causality Behind Experimental Choices: Kinases and GPCRs are two of the largest and most important classes of drug targets. Screening against a broad panel provides a comprehensive overview of potential off-target activities and can help to predict potential side effects early in the drug discovery process.

Cytotoxicity and Hepatotoxicity Assessment

The case of Alpidem underscores the importance of assessing the cytotoxic potential of new chemical entities, especially those with the imidazo[1,2-a]pyridine scaffold.

Experimental Protocol: In Vitro Cytotoxicity and Hepatotoxicity Assays

  • Cell Lines: Use a panel of cell lines, including a standard cancer cell line (e.g., HeLa) and a human hepatocyte cell line (e.g., HepG2).

  • Assay Method: Employ a cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Treatment: Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • Data Analysis: Determine the CC50 (50% cytotoxic concentration) for each compound in each cell line.

  • Mitochondrial Toxicity (Optional but Recommended): Assess the effect of the compounds on mitochondrial function, for example, by measuring changes in mitochondrial membrane potential using a fluorescent dye like JC-1. This is particularly relevant given that Alpidem's toxicity has been linked to mitochondrial dysfunction.[12]

Causality Behind Experimental Choices: These assays provide a direct measure of the compound's potential to cause cell death and are a critical first step in de-risking a compound for further development. The inclusion of a hepatocyte cell line is a direct response to the known hepatotoxicity of Alpidem.

G A Test Compound B Broad Kinase & GPCR Panels (e.g., 10 µM screen) A->B E Cytotoxicity Assays (e.g., HepG2, HeLa) A->E C Identify Off-Target 'Hits' (>50% inhibition) B->C D Dose-Response Assays (Determine IC50/EC50) C->D G Selectivity & Safety Profile D->G F Determine CC50 E->F F->G

Caption: Integrated Workflow for Off-Target and Cytotoxicity Screening.

Data Interpretation and Comparative Analysis

The data generated from these studies should be compiled and analyzed to build a comprehensive selectivity profile for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and its comparators.

Hypothetical Comparative Data Table:

Parameter (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine Zolpidem Alpidem Telacebec (Q203)
GABA-A α1 Ki (nM) To be determined1025>10,000
GABA-A α2 Ki (nM) To be determined200150>10,000
GABA-A α3 Ki (nM) To be determined300250>10,000
GABA-A α5 Ki (nM) To be determined>1000>1000>10,000
Kinase 'Hits' (>50% @ 10µM) To be determined251
HepG2 CC50 (µM) To be determined>1005>100
QcrB IC50 (nM) >10,000>10,000>10,0000.5

Interpretation:

  • On-Target Selectivity: A high ratio of Ki values for other GABA-A subtypes relative to the α1 subtype would suggest a favorable selectivity profile, similar to Zolpidem.

  • Off-Target Hits: The number and identity of kinase "hits" will provide clues to potential off-target signaling pathways that may be modulated by the compound.

  • Hepatotoxicity Risk: A low HepG2 CC50 value, as hypothetically shown for Alpidem, would be a significant red flag for potential liver toxicity.

  • Scaffold-Specific Cross-Reactivity: The lack of activity of the CNS-active compounds against QcrB, and vice versa, would demonstrate the potential for achieving high target selectivity within the imidazo[1,2-a]pyridine scaffold.

Conclusion: A Roadmap for Informed Drug Discovery

The imidazo[1,2-a]pyridine scaffold continues to be a source of valuable therapeutic agents. However, its inherent promiscuity necessitates a rigorous and early assessment of cross-reactivity. This guide provides a framework for the systematic evaluation of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, using a comparative approach to contextualize the experimental findings.

By understanding the on- and off-target pharmacology of new chemical entities within this class, researchers can make more informed decisions, prioritizing compounds with the most favorable selectivity profiles for further development. This proactive approach to cross-reactivity assessment is not just good scientific practice; it is a critical step towards the development of safer and more effective medicines.

References

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Comparative

Efficacy Deep Dive: A Comparative Analysis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and Zolpidem

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacological research, particularly within neuroscience and sedative-hypnotic drug development, the imidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research, particularly within neuroscience and sedative-hypnotic drug development, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure. This chemical backbone is shared by numerous compounds with significant biological activity, including the widely prescribed hypnotic agent, Zolpidem. This guide aims to provide a comparative efficacy analysis between Zolpidem and a structurally related compound, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine.

However, a comprehensive literature review reveals a critical disparity in the available scientific data for these two molecules. While Zolpidem has been extensively studied and characterized, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine remains largely unexplored in the context of its pharmacological effects. At present, it is primarily cataloged as a research chemical with no publicly available data on its mechanism of action, efficacy, or safety profile in biological systems.

Therefore, this guide will proceed by first detailing the well-established properties of Zolpidem as a benchmark. Subsequently, it will address the current knowledge gap concerning (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and outline the necessary experimental steps to enable a future comparative analysis.

Zolpidem: A Clinically Established GABAA Receptor Modulator

Zolpidem, marketed under brand names such as Ambien, is a nonbenzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia.[1] Its therapeutic effects are attributed to its action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2]

Mechanism of Action

Zolpidem enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to a calming effect on the brain that facilitates sleep onset and maintenance.[2][3] Unlike benzodiazepines, which bind non-selectively to various GABA-A receptor subtypes, Zolpidem exhibits a high affinity for receptors containing the α1 subunit.[1][4] This selective binding is thought to contribute to its primary hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to benzodiazepines.[1]

The interaction of Zolpidem with the GABA-A receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability. This targeted modulation of the α1 subunit-containing GABA-A receptors is crucial for its sedative properties.[4]

Zolpidem_Mechanism cluster_Neuron Presynaptic Neuron cluster_Postsynaptic_Neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (α1 subunit) GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Zolpidem Zolpidem Zolpidem->GABA_A_Receptor Positive Allosteric Modulation

Figure 1: Simplified signaling pathway of Zolpidem's mechanism of action.

Efficacy in Insomnia

Clinical studies have consistently demonstrated the efficacy of Zolpidem in reducing the time to sleep onset (sleep latency) and, at higher doses, helping individuals stay asleep longer.[1][5] Polysomnographic studies have shown that Zolpidem can significantly increase total sleep time and sleep efficiency.[6][7]

Efficacy ParameterZolpidem (Immediate Release)Placebo
Sleep Onset Latency Significant ReductionNo significant change
Total Sleep Time Significant IncreaseNo significant change
Wake After Sleep Onset Significant ReductionNo significant change
Sleep Efficiency Significant IncreaseNo significant change
Table 1: Summary of Zolpidem's Efficacy in Clinical Trials for Insomnia.[6][7][8]
Adverse Effects

The use of Zolpidem is associated with a range of side effects. Common adverse effects include daytime drowsiness, headache, nausea, and diarrhea.[1] More severe side effects can include memory problems (amnesia), hallucinations, and complex sleep-related behaviors such as sleepwalking.[1][9] Long-term use of Zolpidem can lead to tolerance, dependence, and withdrawal symptoms upon discontinuation.[5]

Common Side Effects (>1%)Severe/Less Common Side Effects
Daytime DrowsinessAmnesia
HeadacheHallucinations
DizzinessComplex Sleep Behaviors
DiarrheaDepression
NauseaRisk of falls and fractures
Table 2: Common and Severe Adverse Effects of Zolpidem.[1][10][11][12]

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: An Uncharacterized Compound

In stark contrast to Zolpidem, there is a notable absence of published scientific literature detailing the pharmacological properties of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. While the imidazo[1,2-a]pyridine core is known to be a versatile scaffold for developing biologically active compounds, the specific substitutions on this particular molecule determine its pharmacological profile, which is currently unknown.[13]

The broader class of imidazo[1,2-a]pyridines has been investigated for a multitude of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents. Some derivatives have also been explored as modulators of the GABA-A receptor. However, without specific experimental data, it is impossible to infer the activity of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine.

Proposed Experimental Workflow for Characterization and Comparison

To enable a future efficacy comparison with Zolpidem, a systematic experimental evaluation of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is required. The following workflow outlines the essential steps for its initial characterization.

Experimental_Workflow A Compound Synthesis & Purification B In Vitro Screening A->B F Pharmacokinetic Profiling (ADME) A->F G Toxicology Studies A->G C Receptor Binding Assays (GABA-A subtypes) B->C D Functional Assays (e.g., Electrophysiology) B->D E In Vivo Animal Models (Sedation/Hypnosis) C->E D->E H Comparative Efficacy Analysis vs. Zolpidem E->H F->E G->H

Figure 2: Proposed experimental workflow for the characterization of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine.

Experimental Protocols

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity and selectivity of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine for various GABA-A receptor subtypes (α1, α2, α3, α5).

  • Method: Radioligand binding assays using cell membranes expressing specific GABA-A receptor subtypes. A radiolabeled ligand (e.g., [3H]flunitrazepam) is competed with increasing concentrations of the test compound.

  • Data Output: Inhibition constant (Ki) values for each receptor subtype.

2. In Vitro Functional Assays:

  • Objective: To characterize the functional activity of the compound at GABA-A receptors (agonist, antagonist, or modulator).

  • Method: Two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing specific GABA-A receptor subtypes. The effect of the compound on GABA-evoked chloride currents is measured.

  • Data Output: EC50 (for agonists) or potentiation of GABA response (for positive allosteric modulators).

3. In Vivo Behavioral Models:

  • Objective: To assess the sedative/hypnotic effects in animal models.

  • Method:

    • Locomotor Activity: Measure the reduction in spontaneous movement in rodents following compound administration.

    • Loss of Righting Reflex: Determine the dose at which the compound induces a loss of the righting reflex, indicative of a hypnotic effect.

  • Data Output: Dose-response curves for sedative and hypnotic effects.

Conclusion

While a direct efficacy comparison between (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and Zolpidem is not currently possible due to a lack of data on the former, this guide provides a comprehensive overview of Zolpidem's established pharmacological profile as a reference. The imidazo[1,2-a]pyridine scaffold holds significant therapeutic potential, and further investigation into novel derivatives is warranted. The proposed experimental workflow provides a clear path forward for the characterization of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, which would be the first step in determining its potential as a therapeutic agent and enabling a meaningful comparison with established drugs like Zolpidem.

References

For further reading, please refer to the following resources:

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL not available)
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. ([Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. ([Link])

  • Zolpidem - Wikipedia. ([Link])

  • Unlocking the Science: How Zolpidem Works to Improve Sleep Quality. (URL not available)
  • Synthesis and biological evaluation of some new imidazo[1,2-a]pyridines - PubMed. ([Link])

  • Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)
  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC. ([Link])

  • 2-Minute Neuroscience: Zolpidem (Ambien) - YouTube. ([Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. ([Link])

  • Side effects of zolpidem - NHS. ([Link])

  • Zolpidem: Efficacy and Side Effects for Insomnia - PMC - PubMed Central. ([Link])

  • Adverse Reactions to Zolpidem: Case Reports and a Review of the Literature - PMC. ([Link])

  • Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC. ([Link])

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. ([Link])

  • Zolpidem - StatPearls - NCBI Bookshelf. ([Link])

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders - PubMed. ([Link])

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders | Journal of Medicinal Chemistry. ([Link])

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders | ACS Pharmacology & Translational Science. ([Link])

  • WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google P
  • Zolpidem | Description, Mechanism of Action, Uses, & Side Effects - Britannica. ([Link])

  • Zolpidem (oral route) - Side effects & dosage - Mayo Clinic. ([Link])

  • Efficacy of zolpidem in insomnia | European Psychiatry | Cambridge Core. ([Link])

  • US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases - Google P
  • Zolpidem Side Effects: Common, Severe, Long Term - Drugs.com. ([Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

As researchers and drug development professionals, our work with novel chemical entities like (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is foundational to scientific progress. The imidazo[1,2-a]pyridine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is foundational to scientific progress. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents[1][2]. However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of research chemicals is not a mere procedural afterthought; it is an integral part of the experimental lifecycle, safeguarding both laboratory personnel and the ecosystem.

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in authoritative safety standards and the chemical nature of the compound.

Hazard Assessment and Characterization

A robust disposal plan begins with a thorough understanding of the compound's potential hazards. While specific toxicological data for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is not extensively published, we can infer its risk profile by examining its known hazard classifications and the properties of its constituent chemical families.

The dihydrochloride salt of this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[3].

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

These classifications immediately categorize it as a hazardous substance requiring careful handling. The core principle of laboratory safety dictates that any new or poorly characterized substance should be treated as potentially toxic[4].

Causality Behind the Hazard Profile:

  • Imidazo[1,2-a]pyridine Core: While some derivatives in preclinical studies have been found to be essentially nontoxic, more recent research on other imidazo-based heterocycles has demonstrated cytotoxic potential and the capacity to cause liver damage at higher doses[5][6]. This variability underscores the need for caution.

  • Primary Amine Group (-NH2): Amines as a chemical class can cause respiratory issues and skin irritation[7]. They are often reactive and require storage away from incompatible materials like acids and oxidizing agents[7][8].

  • Pyridine-like Structure: The parent pyridine ring is associated with significant hazards, including flammability, skin and eye burns, and potential liver and nervous system effects with repeated exposure[9][10].

Given this profile, all waste generated from experiments involving (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine must be treated as hazardous chemical waste.

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal. This is achieved through a combination of proper laboratory infrastructure (engineering controls) and personal diligence (PPE).

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood. This is the most effective way to prevent inhalation of aerosols or vapors[11].

Personal Protective Equipment (PPE): The following PPE is mandatory when handling (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and its associated waste. The rationale is to create a complete barrier against the known routes of exposure (ingestion, inhalation, skin/eye contact).

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes, as the compound is a serious eye irritant[3][7].

  • Hand Protection: Nitrile gloves are required. For prolonged work or handling of concentrated solutions, consider double-gloving. Gloves must be inspected before use and changed immediately if contamination is suspected. The causality here is the compound's known ability to cause skin irritation[3][7].

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Proper street clothing and closed-toe shoes are also required[12].

  • Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of significant aerosol generation[7]. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliance with disposal regulations. Never dispose of this chemical or its contaminated materials in standard trash or down the drain[13].

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Before starting your experiment, prepare a dedicated hazardous waste container. This should be a sealable, chemically resistant container (e.g., a high-density polyethylene (HDPE) jug for liquids or a sturdy, lined box for solids).

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine". List all other components of the waste stream (e.g., solvents like Methanol, Acetonitrile). Keep the container closed at all times except when adding waste.

  • Segregate Waste Streams:

    • Neat (Unused) Compound: Collect any excess or expired solid compound in its original container or a designated solid waste container.

    • Contaminated Solid Waste: Items such as used gloves, weigh boats, paper towels, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container for solid hazardous waste.

    • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and analytical samples, in a designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from ignition sources or high-traffic areas[8]. Ensure the container is stored within secondary containment to catch any potential leaks[14].

Spill Management Protocol

Preparedness is key to managing accidents effectively[4]. Your laboratory should have a chemical spill kit readily accessible.

For a Small, Manageable Spill (inside a fume hood):

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: Don appropriate PPE, including double-gloving and eye protection[14].

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad), working from the outside in to prevent spreading[14].

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (consult the compound's Safety Data Sheet or your EHS office), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For a Large Spill or a Spill Outside of a Fume Hood:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert personnel in adjacent areas and activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.

  • CALL FOR HELP: Contact your institution's EHS or emergency response team from a safe location. Provide them with the name of the chemical and the location of the spill.

  • SECURE THE AREA: Prevent re-entry until emergency responders have cleared the scene.

Final Disposal Pathway

The ultimate disposal of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine waste is governed by strict federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[15][16].

Disposal Workflow:

Caption: Disposal workflow for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine waste.

The Role of Your EHS Office:

Your institution's Environmental Health & Safety office is your primary partner in chemical disposal. They are responsible for:

  • Providing approved hazardous waste containers and labels.

  • Scheduling and conducting the pickup of full waste containers from your laboratory.

  • Ensuring that the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF)[17].

  • Maintaining all necessary documentation to prove compliance with "cradle-to-grave" hazardous waste regulations.

Under no circumstances should you attempt to treat or dispose of this chemical waste on your own. On-site treatment of hazardous waste without a permit is a violation of federal law[17].

Summary of Disposal Procedures

Waste StreamContainer Type & PreparationKey Labeling InformationDisposal Pathway
Neat/Unused Compound Original container or designated solid waste container. Must be sealed."Hazardous Waste", "(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine"Store in Satellite Accumulation Area for EHS pickup.
Contaminated Solids Lined, sealable box or drum."Hazardous Waste", "Solid Waste Contaminated with (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine"Store in Satellite Accumulation Area for EHS pickup.
Contaminated Liquids Sealable, chemically resistant (HDPE) jug with secondary containment."Hazardous Waste", "(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine", list all solvents and estimate concentrations.Store in Satellite Accumulation Area for EHS pickup.

By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of the scientific research community.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Industrial Safety Solution Center. [Link]

  • Reyes-Melo, F. M., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. [Link]

  • Safety Manual. (n.d.). Duke University Department of Chemistry. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). ResearchGate. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl Roth. [Link]

  • Laboratory Safety: Working Safely with Chemicals. (2025). YouTube. [Link]

  • Imidazole. (n.d.). Wikipedia. [Link]

  • Hazard Summary: Pyridine, 2-Methyl-5-Vinyl. (n.d.). New Jersey Department of Health. [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. (n.d.). University of Wisconsin-La Crosse. [Link]

  • Material Safety Data Sheet. (2021). Miaodian Stationery (Ningbo) Co., Ltd. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for Pyridine. (2023). KISHIDA CHEMICAL CO., LTD. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
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(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
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